Benzylamine-d5
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Overview
Description
Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2 . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This colorless water-soluble liquid is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .
Synthesis Analysis
Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel . A recent study reported a palladium-catalyzed carbonylative aminohomologation reaction for the direct aminomethylation of aryl halides .
Molecular Structure Analysis
The molecular formula of Benzylamine is C7H9N . The structure consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .
Chemical Reactions Analysis
Benzylamine participates in various chemical reactions. For instance, it is involved in the palladium-catalyzed carbonylative aminohomologation of aryl halides . The reaction proceeds via a tandem palladium-catalyzed formylation, followed by imine formation and formic acid-mediated reduction .
Physical And Chemical Properties Analysis
Benzylamine is a colorless liquid with a weak, ammonia-like odor . It has a density of 0.981 g/mL, a melting point of 10 °C, and a boiling point of 185 °C . It is miscible in water, ethanol, and diethyl ether .
Scientific Research Applications
Organic Synthesis and Catalysis
Benzylamine-d5 is utilized in organic synthesis, particularly in aza-Michael additions to acrylates . This reaction is promoted by microwaves and conventional heating using DBU as a catalyst via a solvent-free protocol. The process leads to the preparation of N-benzylated β-amino esters, which are valuable intermediates in the synthesis of biologically active molecules.
Pharmaceutical Applications
In the pharmaceutical industry, Benzylamine-d5 serves as a building block for chemical synthesis used in the production of various drugs . It is involved in the synthesis of pharmaceuticals like alniditan, lacosamide, moxifloxacin, and nebivolol . These compounds have significant therapeutic applications ranging from migraine treatment to cardiovascular diseases.
Crop Protection
Benzylamine-d5 finds its application in the development of compounds for plant and material protection . It is used as a “protected nitrogen” source in the synthesis of agrochemicals that safeguard crops against pests and diseases, contributing to enhanced food security.
Coating Industry
In the coating industry, Benzylamine-d5 is used as a building block for additives and solvents . It plays a role in the formulation of coatings that are applied to various surfaces to protect them from environmental factors and to enhance their functional properties.
Textile Industry
The textile industry benefits from the use of Benzylamine-d5 in the creation of colored dyes . It contributes to the development of vibrant and long-lasting dyes that are used to color fabrics, enhancing the aesthetic and commercial value of textile products.
Medicinal Creams and Antifungal Solutions
Benzylamine-d5 is an active compound in the formulation of medicinal creams and antifungal solutions . It specifically inhibits squalene epoxidase, a key enzyme in fungal sterol biosynthesis, leading to increased membrane permeability and ultimately fungal cell death. This makes it a valuable component in treatments for fungal infections.
Nutritional Supplements and Vitamins
Research indicates that Benzylamine-d5 exhibits antihyperglycemic properties and may have potential as a dietary supplement to prevent diabetic complications . It could be considered for inclusion in vitamins and nutritional supplements aimed at managing blood glucose levels.
Mechanism of Action
Target of Action
Benzylamine primarily targets the enzymes Trypsin-1 and Trypsin-2 . These enzymes play a crucial role in the digestion of proteins in the human body.
Mode of Action
It is known that benzylamine and its derivatives, such as the benzylamine butenafine, cause direct membrane effects in ergosterol-depleted fungal cells . This suggests that Benzylamine-d5 might interact with its targets, leading to changes in the cell membrane of the target organisms.
Biochemical Pathways
Benzylamine can be produced via a four-step pathway from cellular phenylpyruvate using enzymes from different sources: a mandelate synthase (Amycolatopsis orientalis), a mandelate oxidase (Streptomyces coelicolor), a benzoylformate decarboxylase (Pseudomonas putida), and an aminotransferase (Salicibacter pomeroyi) . This pathway produces benzylamine at 24 mg/L in 15 h (4.5% yield) in cultures of unoptimized cells supplemented with phenylpyruvate .
Pharmacokinetics
A related compound, 2-hydroxybenzylamine (2-hoba), was found to be absorbed within 2 hours of administration, had a half-life of 210–327 hours, and an accumulation ratio of 138–152 . These properties might give us a hint about the ADME properties of Benzylamine-d5.
Safety and Hazards
Future Directions
Benzylamine is a significant building block in several chemicals used in different fields . It plays a prominent role in numerous pharmaceutical compounds and is a fundamental building block for the preparation of several target molecules . Future research may focus on developing more efficient synthesis methods and exploring new applications of Benzylamine .
properties
{ "Design of the Synthesis Pathway": "Benzylamine-d5 can be synthesized by the reduction of benzyl cyanide-d5 using a suitable reducing agent.", "Starting Materials": ["Benzyl cyanide-d5", "Reducing agent"], "Reaction": [ "Step 1: Dissolve benzyl cyanide-d5 in a suitable solvent.", "Step 2: Add the reducing agent to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for a suitable time period.", "Step 4: Allow the reaction mixture to cool down and then filter off any solid byproducts.", "Step 5: Concentrate the filtrate under reduced pressure to obtain Benzylamine-d5 as a colorless liquid." ] } | |
CAS RN |
1219802-81-9 |
Molecular Formula |
C7H9N |
Molecular Weight |
112.187 |
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)methanamine |
InChI |
InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i1D,2D,3D,4D,5D |
InChI Key |
WGQKYBSKWIADBV-RALIUCGRSA-N |
SMILES |
C1=CC=C(C=C1)CN |
synonyms |
Benzyl-2,3,4,5,6-d5-amine |
Origin of Product |
United States |
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